3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione
Description
3-Hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is a piperidine-2,6-dione derivative characterized by a hydroxyl group at the 3-position and a prop-2-en-1-yl (allyl) substituent at the 1-position of the piperidine ring.
Properties
IUPAC Name |
3-hydroxy-1-prop-2-enylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZBKDPOPKNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-prop-2-enylpiperidine-2,6-dione.
Reduction: Formation of 3-hydroxy-1-prop-2-enylpiperidine-2,6-diol.
Substitution: Formation of various substituted piperidine-2,6-dione derivatives.
Scientific Research Applications
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-Phenylpiperidine-2,6-dione Derivatives
Compounds such as 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones (e.g., 3a–3g, 4a–4c) feature aromatic (phenyl) or alkyl substituents at the 1- and 3-positions. These derivatives exhibit isostructurality in crystal packing, with O–H⋯N hydrogen bonds stabilizing their conformations.
Immunomodulatory Imide Drugs (IMiDs)
- Lenalidomide (3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione): A clinically approved IMiD with potent anti-cancer activity against multiple myeloma and mantle cell lymphoma.
- Pomalidomide Derivatives : Modifications such as urea moieties at the meta-position of phenyl triazole structures (e.g., compounds 5a–5e) enhance anti-tumor activity (IC₅₀ < 200 µM) compared to controls lacking these groups (IC₅₀ > 200 µM). This highlights the critical role of substituent positioning and electronic effects .
Hydroxy-Substituted Analogs
- 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Features a hydroxyl group at position 3 and a 4-methoxybenzyl group at position 1.
- 4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]-piperidine-2,6-dione : Demonstrates how hydroxy-alkyl substituents affect analytical detection methods, suggesting that the hydroxyl group in the target compound may influence its physicochemical profiling .
Table 1: Comparative Analysis of Piperidine-2,6-dione Derivatives
Biological Activity
3-Hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione, also known as a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activities, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a hydroxy group and an allyl group. This unique configuration is crucial for its biological activity, as the presence of functional groups can significantly influence interaction with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of piperidine derivatives, including this compound.
In Vitro Studies
In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Candida albicans | 16 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Studies
One notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:
- MCF-7 Cells : IC50 = 25 µM
- A549 Cells : IC50 = 30 µM
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in malignant cells.
- Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
